E3 ligase Ligand-Linker Conjugates 11

Beschreibung

Historical Evolution of Proteolysis Targeting Chimeras Technology

The development of Proteolysis Targeting Chimeras technology began with groundbreaking work in 2001 when the first Proteolysis Targeting Chimeras was reported by the Crews and Deshaies laboratories, which recruited the SCF-beta-transducin repeat-containing protein E3 ligase to induce degradation of methionine aminopeptidase-2. This pioneering study established the fundamental principle of hijacking cellular protein degradation machinery for targeted therapeutic applications. The initial Proteolysis Targeting Chimeras molecules were followed by developments targeting androgen receptor and estrogen receptor, demonstrating the expandable scope of this technology beyond the original proof-of-concept studies.

A critical milestone in Proteolysis Targeting Chimeras evolution occurred with the identification of small molecule-based E3 recruiting ligands, leading to the first all small molecule-based Proteolysis Targeting Chimeras reported in 2008. This advancement utilized the mouse double minute 2 homologue E3 ligase, recruited through the known mouse double minute 2 homologue-p53 protein-protein interaction inhibitor nutlin, to induce androgen receptor degradation. Although this study demonstrated the feasibility of developing cell-permeable Proteolysis Targeting Chimeras, micromolar concentrations were required to achieve effective protein degradation, highlighting the need for optimization in subsequent developments.

Concurrently, researchers discovered that bestatin methyl esters could bind to cellular inhibitor of apoptosis protein 1 and promote its autoubiquitination and degradation. The Hashimoto laboratory subsequently created the first Proteolysis Targeting Chimeras recruiting cellular inhibitor of apoptosis protein 1, targeting cellular retinol- and retinoic acid-binding proteins for degradation using these bestatin derivatives. This diversification of E3 ligase recruitment strategies expanded the toolkit available for Proteolysis Targeting Chimeras development and contributed to the foundation upon which modern E3 ligase Ligand-Linker Conjugates like compound 11 were developed.

Role of E3 Ubiquitin Ligase Recruitment in Proteolysis Targeting Chimeras Design

The ubiquitin-proteasome system operates through a sophisticated enzymatic cascade that begins with E1 activating enzymes priming ubiquitin via an adenosine triphosphate-dependent mechanism, forming E1-ubiquitin conjugates. This process is followed by the formation of E2-ubiquitin conjugates through transthiolation reactions with E2 conjugating enzymes. The final and most critical step involves one of approximately 600 putative E3 ligases mediating the transfer of ubiquitin to substrate proteins, with these E3 ligases determining protein substrate specificity and catalyzing the transfer through either non-covalent or covalent mechanisms depending on the E3 type.

E3 ligases encompass three major families: the RING/U-box family, and the active-site cysteine-containing HECT and RING-in-Between-RING families. Some E3 ligases function by recognizing specific degradation motifs known as degrons, such as UBR E3 ligases that operate via the N-end rule pathway where destabilizing N-terminal amino acids promote UBR-mediated ubiquitination. The von Hippel-Lindau E3 ligase exemplifies this recognition mechanism by binding to Hypoxia-Inducible Factor 1 alpha through hydroxylation of a key proline residue on the Hypoxia-Inducible Factor 1 alpha degron motif, forming the basis for one of the most widely used E3 recruiting elements in Proteolysis Targeting Chimeras development.

By recruiting E3 ligases to proteins of interest, Proteolysis Targeting Chimeras hijack ligase activity for protein of interest ubiquitination and subsequent degradation by the 26S proteasome. This process induces ternary complex formation consisting of protein of interest, Proteolysis Targeting Chimeras, and E3 ligase for ubiquitination, after which the protein of interest is committed for destruction while the Proteolysis Targeting Chimeras remains intact to promote multiple rounds of ubiquitination and degradation. This catalytic, event-driven modality contrasts fundamentally with traditional inhibitor paradigms wherein sustained target binding is essential for biological response, offering advantages in cases of target overexpression, competing native ligands, or resistance-conferring mutations.

Structural and Functional Significance of Linker Components

Linker design represents one of the most critical aspects of Proteolysis Targeting Chimeras development, serving as the essential bridge connecting target protein ligands with E3 ligase recruiting elements. Proteolysis Targeting Chimeras linkers can be broadly categorized into two main types: flexible linkers and relatively rigid linkers, each offering distinct advantages for specific applications. Flexible linkers constitute the most widely used category, primarily including alkyl linkers and polyethylene glycol linkers that provide conformational freedom necessary for ternary complex formation.

The flexible design of polyethylene glycol and alkyl chain linkers increases molecular adaptability but also enhances susceptibility to oxidative metabolism, presenting challenges for in vivo applications. Despite synthesis limitations that make flexible structures less frequently utilized than rigid alternatives, eight distinct types of flexible linkers have been characterized for Proteolysis Targeting Chimeras applications. Rigid linkers, particularly those containing cycloalkane structures such as piperazine and piperidine, are often employed because of their ability to improve solubility and stability of ternary complexes while providing more predictable spatial orientations.

The triazolyl linker represents another category of rigid linker systems, obtained through copper-catalyzed 1,3-dipolar cycloaddition reactions that offer rapid synthesis and structural stability. Linker length and composition directly influence the degradation efficiency of Proteolysis Targeting Chimeras molecules, with optimal linker characteristics varying depending on the specific target protein and E3 ligase combination being employed. The relationship between linker properties and Proteolysis Targeting Chimeras efficacy involves complex considerations of molecular flexibility, spatial orientation, metabolic stability, and cellular permeability that must be carefully balanced during the design process.

Table 1: Structural Characteristics of E3 ligase Ligand-Linker Conjugates 11

Table 2: E3 Ligase Systems in Proteolysis Targeting Chimeras Development

| E3 Ligase | Recruitment Ligand | Mechanism | Application Examples |

|---|---|---|---|

| von Hippel-Lindau | von Hippel-Lindau 032 derivatives | Degron recognition | First small molecule-based Proteolysis Targeting Chimeras |

| cereblon | Pomalidomide, Lenalidomide | Direct binding inhibition | G protein-coupled receptor degradation |

| cellular inhibitor of apoptosis protein 1 | Bestatin derivatives | Autoubiquitination promotion | Retinol-binding protein targeting |

| Mouse double minute 2 homologue | Nutlin derivatives | Protein-protein interaction disruption | Androgen receptor degradation |

This compound incorporates sophisticated design principles that enable its function as both a research tool and synthetic intermediate for complete Proteolysis Targeting Chimeras development. The compound can be utilized in the design of Specific and Nongenetic inhibitor of apoptosis protein-dependent Protein Erasers, representing an alternative approach to traditional Proteolysis Targeting Chimeras methodology that exploits cellular inhibitor of apoptosis protein 1 recruitment mechanisms. This versatility demonstrates the compound's significance in expanding the toolkit available for targeted protein degradation research and potential therapeutic applications.

Eigenschaften

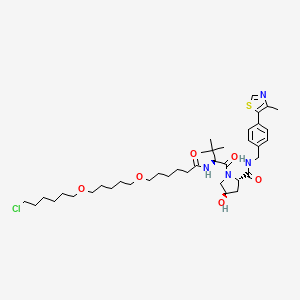

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLICOWBWULAJJ-RWTOGVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100696 | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-61-7 | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Steps

-

Chiral Epoxide Formation :

-

Ring-Opening and Cyclization :

-

Side Chain Installation :

Optimization Challenges

-

Stereochemical Purity : Chromatographic resolution (Chiralpak IC column) ensures >98% enantiomeric excess.

-

Yield Improvements : Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours, boosting yields from 45% to 72%.

Preparation of the PEG Linker and Chloroalkane Moiety

The 2-unit PEG linker (hexaethylene glycol) is functionalized with terminal amine and chloride groups for conjugation:

Linker Synthesis Protocol

-

Hexaethylene Glycol Diastereomer Separation :

-

End-Group Modification :

Analytical Validation

-

¹H NMR : δ 3.55–3.65 (m, 24H, PEG -CH₂-), 2.80 (t, 2H, -CH₂NH₂).

-

Mass Spectrometry : [M+H]⁺ at m/z 355.2 confirms molecular integrity.

Conjugation of Ligand, Linker, and Chloroalkane

The final assembly employs sequential coupling reactions:

Stepwise Conjugation

-

Ligand-Linker Coupling :

-

Chloroalkane Attachment :

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Reagent | HATU (vs. EDCl/HOBt) | +15% yield |

| Solvent Polarity | DMF (ε=36.7) | Precipitate avoidance |

| Reaction Temperature | 25°C (vs. 0°C) | Faster kinetics |

Purification and Characterization

Chromatographic Purification

Analyse Chemischer Reaktionen

Arten von Reaktionen

VHL-Ligand-Linker-Konjugate 11 durchlaufen verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Reaktionsbedingungen beinhalten oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die modifizierten VHL-Liganden, die ihre Fähigkeit behalten, an das VHL-Protein zu binden und es für den gezielten Proteinabbau zu rekrutieren .

Wissenschaftliche Forschungsanwendungen

Key Features of E3 Ligase Ligand-Linker Conjugates

- Target Specificity : The choice of E3 ligase ligand significantly influences the selectivity and efficiency of protein degradation.

- Versatile Linkers : Different linkers (e.g., polyethylene glycol, alkyl chains) can be utilized to optimize the spatial arrangement between the ligands, affecting degradation efficacy.

- Diverse Applications : These conjugates can be tailored for various therapeutic targets, expanding their utility across multiple disease contexts.

Targeted Protein Degradation in Cancer Therapy

Research has demonstrated that E3 ligase Ligand-Linker Conjugates 11 can effectively target oncogenic proteins. For instance, studies involving cereblon (CRBN) as an E3 ligase have shown promising results in degrading proteins associated with multiple myeloma and other malignancies. The use of thalidomide derivatives in PROTACs has illustrated significant antiproliferative effects on cancer cells by degrading key survival proteins .

Optimization of Degradation Efficiency

A study explored the impact of linker length on degradation efficiency using bioorthogonal E3 ligase ligands. It was found that varying the length of polyethylene glycol linkers influenced the spatial orientation of the ternary complex, thereby affecting the degradation rates of target proteins like EGFP and DUSP6. This research underscores the importance of linker design in optimizing PROTAC performance .

Expanding Target Range through Ligand Discovery

The discovery of new E3 ligase ligands has broadened the scope of PROTAC applications. Recent advancements in chemoproteomics have facilitated the identification of novel E3 ligases that can be exploited for targeted protein degradation. This expansion allows researchers to design degraders for proteins previously considered undruggable .

Comparative Analysis of E3 Ligases and Their Ligands

The following table summarizes key E3 ligases commonly used in conjunction with ligand-linker conjugates:

| E3 Ligase | Ligand Examples | Applications | Notable PROTACs |

|---|---|---|---|

| Cereblon | Thalidomide | Cancer therapy | ARV-825 |

| VHL | VHL ligand | Cancer therapy | dBET1 |

| MDM2 | Nutlin-3 | Cancer therapy | MT-802 |

| cIAP1 | cIAP1 ligand | Autoimmune diseases | Various |

Wirkmechanismus

The mechanism of action of VHL Ligand-Linker Conjugates 11 involves the recruitment of the VHL protein to a specific target protein. This recruitment is facilitated by the conjugate’s ability to bind both the VHL protein and the target protein simultaneously. Once bound, the VHL protein tags the target protein for degradation by the ubiquitin-proteasome system, leading to the selective removal of the target protein from the cell .

Vergleich Mit ähnlichen Verbindungen

E3 Ligase Target Specificity

- VHL vs. CRBN: VHL-based conjugates (e.g., Conjugate 11) are favored for their tissue-agnostic activity, while CRBN ligands (e.g., lenalidomide derivatives) may exhibit immunomodulatory effects .

- cIAP1: Utilized in SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) for apoptosis induction, contrasting with PROTACs’ broader degradation scope .

Functional Performance and Degradation Efficiency

- Conjugate 11: Demonstrates robust GFP-HaloTag7 degradation at nanomolar concentrations, leveraging VHL’s high ubiquitination efficiency .

- Cereblon-based conjugates : Broader substrate range (e.g., IKZF1/3 in multiple myeloma) but may require co-administered IMiDs to avoid off-target effects .

Key Research Findings and Challenges

- Linker length : Conjugate 11’s 2-unit PEG optimizes ternary complex formation, whereas longer PEGs (>4 units) reduce degradation efficiency .

- E3 ligase hijacking: VHL and CRBN remain dominant due to ligand availability, but emerging E3s (e.g., DCAF15) offer novel substrate targeting .

- Synthetic bottlenecks : Low yields in ester bond formation (e.g., 36% for bestatin esters) highlight the need for improved coupling strategies .

Biologische Aktivität

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 11 , play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. This article delves into the biological activity of these conjugates, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases are essential components of the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. This compound specifically incorporates a VHL (von Hippel-Lindau) ligand and a 2-unit PEG linker , enabling the targeted degradation of proteins such as GFP-HaloTag7 in cellular assays. This capability is crucial for developing therapies that can modulate protein levels in various diseases, including cancer and neurodegenerative disorders .

The mechanism by which E3 ligase ligand-linker conjugates operate involves several key steps:

- Binding : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, marking it for degradation.

- Degradation : The ubiquitinated protein is recognized by the proteasome, which unfolds and degrades it into smaller peptides .

This process not only allows for the selective degradation of target proteins but also enables substoichiometric catalytic activity, meaning that a single PROTAC molecule can induce multiple rounds of degradation .

Table 1: Summary of Biological Activities of this compound

Case Study: Targeting Cancer Proteins

Recent studies have shown that this compound can effectively target various oncogenic proteins. For instance, PROTACs utilizing VHL ligands have been reported to degrade proteins involved in cancer progression, such as BET family proteins and estrogen receptors. These findings underscore the potential of these conjugates as therapeutic agents against malignancies .

Advantages and Challenges

Advantages :

- Selectivity : By fine-tuning linker lengths and chemical properties, researchers can achieve selective degradation profiles for closely related protein isoforms .

- Catalytic Efficiency : The ability to induce multiple rounds of degradation with a single molecule enhances therapeutic efficacy while minimizing dosage requirements .

Challenges :

Q & A

Q. What is the role of E3 ligase ligand-linker conjugates in PROTAC design?

E3 ligase ligand-linker conjugates serve as critical components of PROTACs by recruiting specific E3 ubiquitin ligases (e.g., CRBN, VHL) to facilitate target protein ubiquitination and subsequent proteasomal degradation. The ligand binds the E3 ligase, while the linker connects it to the target-binding moiety, ensuring proper ternary complex formation .

Q. Which E3 ligases are most frequently utilized in PROTACs involving ligand-linker conjugates?

CRBN (cereblon) and VHL (von Hippel-Lindau) are the most widely used E3 ligases due to their well-characterized ligands and synthetic accessibility. Less common options include IAP (inhibitor of apoptosis proteins) and MDM2, which offer alternative degradation pathways .

Advanced Research Questions

Q. How does linker chemistry influence the efficacy of E3 ligase ligand-linker conjugates in PROTACs?

Linker length, flexibility, and attachment points directly impact PROTAC activity. For example, PEG-based linkers (e.g., in VHL Ligand-Linker Conjugate 11) enhance solubility and optimize spacing between the E3 ligase and target protein. Rigid or hydrophobic linkers may reduce cellular permeability but improve ternary complex stability. Synthetic routes often employ polyethylene glycol (PEG) or alkyl chains, with yields varying based on coupling conditions (e.g., 43–98% for hydroxyl or amine conjugations) .

Q. What synthetic challenges arise in coupling E3 ligase ligands to linkers, and how are they addressed?

Key challenges include low coupling efficiency and steric hindrance. Strategies involve:

- Protection/deprotection : Boc or Fmoc groups protect reactive sites (e.g., amino groups in bestatin derivatives) during synthesis .

- Coupling reagents : EDC/HOBt or NaH-mediated reactions improve amide/ester bond formation, though yields differ (e.g., 36% for ester vs. 81–89% for amide bonds) .

- Solid-phase synthesis : Enables stepwise assembly of complex conjugates, as seen in IAP ligand derivatives .

Q. What structural features of E3 ligase Ligand-Linker Conjugate 11 enhance its PROTAC efficacy?

Conjugate 11 [(S,R,S)-AHPC-(C3-PEG)₂-C6-Cl] incorporates a VHL ligand for E3 recruitment and a PEG linker to balance hydrophilicity and spatial alignment. The chlorohexyl terminus allows covalent attachment to HaloTag-fused proteins, enabling precise degradation in cell-based assays. Its design prioritizes proteasome engagement and ternary complex stability .

Methodological and Data Analysis Questions

Q. How can researchers validate ternary complex formation in PROTAC-mediated degradation?

Techniques include:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics between PROTAC, E3 ligase, and target protein.

- Crystallography/CRYO-EM : Resolves 3D structures of ternary complexes.

- Cellular assays : Western blotting quantifies target protein degradation, while immunofluorescence confirms sublocalization .

Q. What analytical techniques ensure purity and stability of E3 ligase ligand-linker conjugates?

- HPLC/MS : Verifies molecular weight and purity (>95% is typical for PROTAC-grade compounds).

- NMR : Confirms structural integrity, especially for stereospecific ligands like thalidomide derivatives.

- Stability assays : Assess conjugate degradation under physiological conditions (e.g., pH, temperature) .

Q. How can discrepancies in degradation efficiency due to linker variations be resolved?

Structure-activity relationship (SAR) studies systematically test linker modifications. For example:

- Shorter linkers may improve membrane permeability but reduce ternary complex formation.

- Prolonged incubation times (e.g., 24–48 hours) account for slower kinetics in cell-based assays. Biophysical methods like ITC (isothermal titration calorimetry) quantify binding affinities to optimize linker design .

Expanding E3 Ligase Applications

Q. How do underutilized E3 ligases broaden PROTAC applications?

Over 600 human E3 ligases remain unexplored. For instance:

- KEAP1 : Offers redox-sensitive degradation pathways.

- DCAF15 : Binds aryl sulfonamides, enabling degradation of "undruggable" targets. Expanding the E3 arsenal reduces dependency on CRBN/VHL and mitigates resistance mechanisms .

Synthesis and Validation Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.